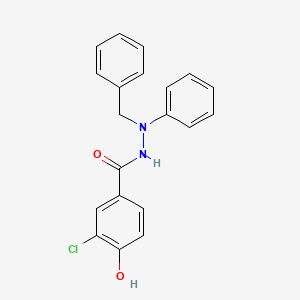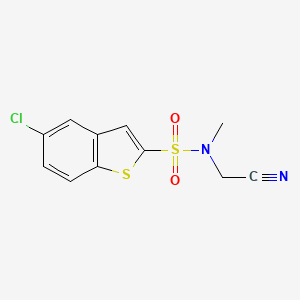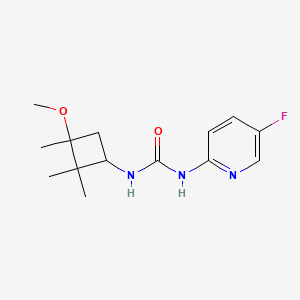
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as PPOB, is a chemical compound that has been studied for its potential applications in scientific research. PPOB is a derivative of benzoic acid and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and is known to be activated in various disease states. By inhibiting this pathway, 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may be able to reduce inflammation and protect against neurodegeneration.
Biochemical and Physiological Effects:
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to have anti-inflammatory effects in various cell and animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells such as macrophages. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties make it a promising candidate for further research. However, one limitation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate research. One area of interest is the development of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate's potential as a therapeutic agent for other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate and its effects on various pathways and cell types.
Métodos De Síntesis
The synthesis of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves several steps. The first step is the reaction of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-pyridin-3-ylpropan-2-ol to form 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(10-14-6-5-9-19-11-14)23-18(22)16-8-4-3-7-15(16)17-21-20-13(2)24-17/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWRBOILGEMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OC(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)


![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)